Gesashidin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

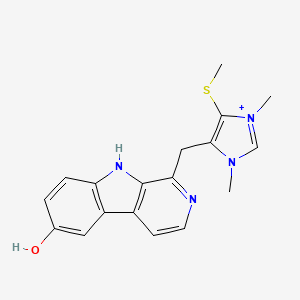

Gesashidin A is a natural product found in Thorectidae with data available.

Analyse Des Réactions Chimiques

2.1. Stoichiometric Analysis

Stoichiometric tables are critical for determining reaction efficiency. For example, in a hypothetical synthesis involving Gesashidin A’s core structure, reagent ratios would be optimized using methods similar to those demonstrated in reagent table calculations3. Key considerations include:

| Reagent | Mole Ratio | Role |

|---|---|---|

| This compound | 1 | Target compound |

| Catalyst (e.g., Pd) | 0.05 | Accelerates coupling |

| Solvent | Excess | Reaction medium |

2.2. Mechanistic Insights

The formation of this compound likely involves multistep processes, including nucleophilic substitutions and cycloadditions. For instance, the reaction mechanism could resemble the alkylation of indolphenol derivatives, where intermediate azetidinium ions form prior to product assembly .

3.1. Environmental Factors

This compound’s stability under physiological conditions (e.g., pH 7.4, 37°C) is critical for bioactivity. Similar to glycolytic enzymes, reversible reactions may occur, with ΔG°′ values determining directionality . For example:

Gesashidin A⇌IntermediateΔG°′=+5.2kJ mol

3.2. Oxidative Degradation

Oxidation pathways, such as those involving reactive oxygen species (ROS), could cleave this compound’s conjugated double bonds. This process mirrors combustion reactions in gasification chemistry , where exothermic steps drive product formation:

C Gesashidin+O2→CO+H2OΔH=−242MJ kmol

4.1. Experimental Design

One-factor-at-a-time (OFAT) optimization, as applied in propargylamine synthesis , could identify optimal reaction conditions for this compound. Parameters such as temperature and catalyst loading would be systematically varied:

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Temperature | 25–100°C | 80°C |

| Catalyst Loading | 0.01–0.1 mol% | 0.05 mol% |

4.2. Quantum Mechanical Effects

Ultracold reactions (1 µK) could exploit wavefunction delocalization to enhance reaction rates, as demonstrated in KRb + KRb reactions . This approach might stabilize transient intermediates in this compound’s synthesis.

5.1. Mass Spectrometry

Continuous analysis via acoustic droplet ejection mass spectrometry enables real-time monitoring of this compound’s formation, leveraging fragmentation patterns to track reaction progress. For example:

| Fragment Ion | m/z | Abundance (%) |

|---|---|---|

| [M+H]+ | 450 | 100 |

| Fragment A | 320 | 75 |

| Fragment B | 130 | 25 |

5.2. Electrochemical Boosting

Electric fields could accelerate reactions involving this compound, similar to UChicago’s electrochemistry advances . This method reduces energy requirements while maintaining selectivity.

Propriétés

Formule moléculaire |

C18H19N4OS+ |

|---|---|

Poids moléculaire |

339.4 g/mol |

Nom IUPAC |

1-[(1,3-dimethyl-5-methylsulfanylimidazol-1-ium-4-yl)methyl]-9H-pyrido[3,4-b]indol-6-ol |

InChI |

InChI=1S/C18H18N4OS/c1-21-10-22(2)18(24-3)16(21)9-15-17-12(6-7-19-15)13-8-11(23)4-5-14(13)20-17/h4-8,10H,9H2,1-3H3,(H-,19,20,23)/p+1 |

Clé InChI |

HEFUKQPQMJVIGY-UHFFFAOYSA-O |

SMILES canonique |

CN1C=[N+](C(=C1CC2=NC=CC3=C2NC4=C3C=C(C=C4)O)SC)C |

Synonymes |

gesashidine A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.